2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
CAS No.: 1273576-64-9
Cat. No.: VC2895545
Molecular Formula: C11H16N2O5
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1273576-64-9 |
|---|---|
| Molecular Formula | C11H16N2O5 |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O5/c1-10(2,3)17-9(16)13-5-11(6-13)4-7(8(14)15)12-18-11/h4-6H2,1-3H3,(H,14,15) |
| Standard InChI Key | HSBSFXGYYQDTBF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C(=O)O |
Introduction
Chemical Properties and Structure
2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid is characterized by its molecular formula C11H16N2O5 and has a molecular weight of 256.26 g/mol . Its structure features a spirocyclic system with a 3.4-membered ring system containing both oxygen and nitrogen atoms. The compound is specifically identified by its CAS number 1273576-64-9.
The structural backbone of this compound consists of a spiro junction connecting two rings: an azetidine ring (4-membered ring containing nitrogen) and a 5-membered ring containing oxygen and nitrogen. The nitrogen in the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The 5-membered ring contains an unsaturation (ene) and is functionalized with a carboxylic acid group at position 7.
Key Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
The compound requires proper storage conditions to maintain its stability and integrity. It is recommended to store it at 2-8°C, sealed, and away from moisture . As a compound containing both polar (carboxylic acid) and non-polar (Boc group) moieties, it likely exhibits moderate solubility in polar organic solvents such as dichloromethane, chloroform, and dimethylformamide, which is typical for similar compounds with carboxylic acid and Boc-protected amine functionalities.
The acid-base properties of this compound are primarily dictated by the carboxylic acid functionality, which typically has a pKa in the range of 4-5. This acidic behavior allows for various chemical transformations, including salt formation with bases, esterification, and amide formation. The Boc protecting group, on the other hand, is stable under basic conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, revealing the free amine for further chemical modifications.
Biological Activity and Applications
The unique structural features of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid suggest potential applications in various fields, particularly in medicinal chemistry and drug discovery.
Medicinal Chemistry Applications
Spirocyclic compounds have garnered significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional structures, which can lead to enhanced selectivity for biological targets. The spirocyclic scaffold can influence how a molecule binds to receptors, enzymes, or other biological targets, potentially leading to improved efficacy or reduced side effects.
From the search results, we can infer that related compounds in this family might have applications in various therapeutic areas. For instance, search result mentions a patent related to "inhibitors of G12C mutant KRAS protein for inhibiting tumor metastasis," which involves compounds with a similar diazaspiro structure . This suggests that spirocyclic compounds like 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid or its derivatives might have potential applications in cancer treatment.
KRAS is a small GTPase that acts as a molecular switch in various signal transduction pathways. Mutations in the KRAS gene, particularly at the G12C position, are associated with various cancers, including lung, colorectal, and pancreatic cancers. Inhibitors of mutant KRAS proteins are therefore of significant interest in cancer therapy. The rigid, three-dimensional structure of spirocyclic compounds like 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid might allow for specific interactions with the binding pocket of mutant KRAS proteins, potentially leading to effective inhibition.
Synthetic Applications
In organic synthesis, 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid can serve as a valuable building block. The presence of the Boc protecting group allows for selective manipulations of the molecule, while the carboxylic acid functionality provides a handle for further transformations such as:
-
Formation of amides through coupling with amines
-
Reduction to alcohols
-
Conversion to esters or other carboxylic acid derivatives
-
Use in peptide coupling reactions
The spirocyclic core provides a rigid scaffold that can be further elaborated to create more complex molecules with specific three-dimensional arrangements of functional groups. This can be particularly valuable in the design of molecules targeting specific biological pockets or interfaces.
Research Findings and Data
| Desired Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
|---|---|---|---|
| 1 mM | 3.9023 mL | 19.5114 mL | 39.0229 mL |
| 5 mM | 0.7805 mL | 3.9023 mL | 7.8046 mL |
| 10 mM | 0.3902 mL | 1.9511 mL | 3.9023 mL |
This data is derived from the information provided in search result .
For optimal stability, it is recommended to select an appropriate solvent based on the compound's solubility. Once prepared, stock solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing. When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month .
To increase solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath may be beneficial . These handling considerations are important for researchers working with this compound, as proper storage and preparation can significantly affect the stability and efficacy of the compound in experimental settings.
Comparison with Related Compounds
To better understand the properties and potential applications of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid, it is valuable to compare it with structurally related compounds.
Table 3: Comparison of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid with Related Compounds
Structure-Activity Relationships
The structural variations among these related compounds can lead to differences in their chemical reactivity and biological activity:
From search result , we can see that related diazaspiro compounds have been investigated for their potential as inhibitors of G12C mutant KRAS protein, which is relevant for cancer treatment . This suggests that structural modifications of our target compound might lead to derivatives with similar anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume